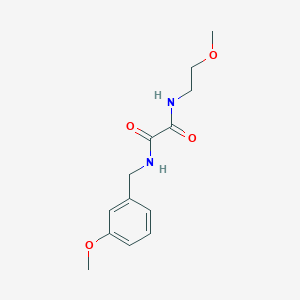

N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-18-7-6-14-12(16)13(17)15-9-10-4-3-5-11(8-10)19-2/h3-5,8H,6-7,9H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMOJBDIQZZRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with 2-methoxyethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Formation of the intermediate: 3-methoxybenzylamine reacts with oxalyl chloride to form an intermediate.

Coupling reaction: The intermediate then reacts with 2-methoxyethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxalamide core can be reduced to form corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxalamide core can yield amines.

Scientific Research Applications

N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. The oxalamide core can interact with enzymes and proteins, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Variations

Oxalamide derivatives are highly tunable, with substituents dictating their biological activity, solubility, and metabolic stability. Below is a comparative analysis with key analogs:

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide)

- Substituents : 2,4-Dimethoxybenzyl (N1), pyridinylethyl (N2).

- Applications: Approved as an umami flavor enhancer (Savorymyx® UM33) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .

- Key Differences: The pyridine ring in S336 enhances its interaction with taste receptors (hTAS1R1/hTAS1R3), while the methoxyethyl chain in the target compound lacks this aromaticity, likely reducing receptor affinity. 16.099) .

N1-(4-Methoxyphenethyl)-N2-(2-Methoxyphenyl)Oxalamide (Compound 17)

- Substituents : 4-Methoxyphenethyl (N1), 2-methoxyphenyl (N2).

- Applications : Synthesized as part of a library for cytochrome P450 4F11-activated inhibitors .

- The 2-methoxyphenyl group may confer steric hindrance, affecting enzyme inhibition efficacy .

CAS 899733-21-2 (N1-(5,5-Dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-Methoxybenzyl)Oxalamide)

- Substituents: Thieno-pyrazol sulfone (N1), 3-methoxybenzyl (N2).

- Key Differences :

Physicochemical Properties

*Estimated based on structural similarity.

Biological Activity

N1-(3-methoxybenzyl)-N2-(2-methoxyethyl)oxalamide is an organic compound that belongs to the oxalamide class, characterized by its unique structural features which include methoxybenzyl and methoxyethyl groups. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 251.29 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for further research in therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The oxalamide core can modulate the activity of these biological targets through non-covalent interactions such as hydrogen bonding, which is influenced by the presence of the methoxy groups. This interaction can lead to changes in enzyme kinetics or receptor binding affinities, potentially resulting in therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, although specific data on its efficacy is limited.

- Anticancer Potential : Investigations into the compound's effects on cancer cell lines are ongoing, with some evidence pointing towards its ability to inhibit tumor growth.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may have implications for diseases related to metabolic dysregulation.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Enzyme Interaction Studies : Research has indicated that this compound can effectively inhibit specific enzymes such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. The inhibition was quantified using kinetic assays, revealing a significant reduction in enzyme activity at micromolar concentrations.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(3-methoxybenzyl)-N2-(2-hydroxyethyl)oxalamide | Hydroxyethyl group instead of methoxyethyl | Limited studies on biological activity |

| N1-(3-methoxybenzyl)-N2-(2-ethoxyethyl)oxalamide | Ethoxy group instead of methoxyethyl | Potentially lower activity |

| N1-(3-methoxybenzyl)-N2-(2-methoxypropyl)oxalamide | Propyl group instead of ethyl | Similar activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.